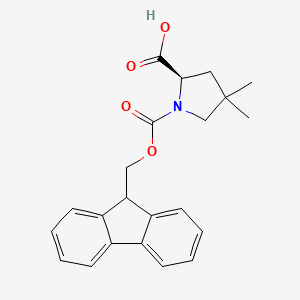

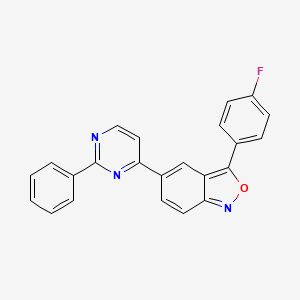

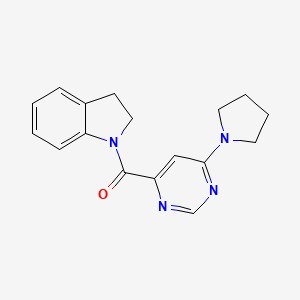

![molecular formula C20H14N2O4 B2550128 2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one CAS No. 98907-26-7](/img/structure/B2550128.png)

2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the oxidative coupling of alcohols with amines using a non-precious metal oxide catalyst under mild conditions . A mesoporous Mn1ZrxOy solid solution catalyst prepared by a co-precipitation method has shown excellent catalytic performance in imine synthesis from primary alcohols and amines without base additives in an air atmosphere .Applications De Recherche Scientifique

1. Mercury Ion Sensing

2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one has been utilized in the development of fluorescence turn-on chemosensors for mercury ion recognition and sensing. These chemosensors, such as RS-Naph and Rb-Naph, are designed for efficient energy transfer and exhibit good selectivity and linear spectral response to varying mercury concentrations (Tong et al., 2014).

2. Topoisomerase Inhibition Study

The compound has been studied for its role as a potent topoisomerase inhibitor. Its metabolic profiling in rat liver microsomes, crucial for understanding its biochemical interactions, has been characterized using LC-MS/MS techniques (Rahman et al., 2017).

3. Aluminum Ion Detection

Another application involves the use of isatin-appended derivatives of this compound as chemosensors for Al3+ ions. These sensors exhibit high sensitivity and a significant color change, demonstrating their potential in biological and environmental monitoring (Dhara et al., 2014).

4. Copper Ion Sensing

Derivatives of this compound, like FLPY, have been used to develop sensors with high sensitivity and selectivity toward Cu2+ ions. This has applications in environmental monitoring and possibly in medical diagnostics (Bao et al., 2016).

5. Zinc Ion Monitoring

A rhodamine derivative of this compound has shown effectiveness in monitoring Zn2+ ion in solutions, indicating its potential in various chemical and biological applications (Li & Meng, 2014).

6. Silver Ion-Imprinted Fluorescent Sensor

This compound has been used to synthesize a fluorescent multi-functional monomer for selective recognition of Ag(I) ions. The resulting ion-imprinted fluorescent sensor demonstrates high selectivity and reusability, offering applications in environmental monitoring and possibly in healthcare (Sun et al., 2016).

7. Intracellular Monitoring

Turn-on fluorescent sensors based on this compound, like BTDX, have been developed for detecting toxic metals like Hg(II) and Cu(II), demonstrating potential for intracellular monitoring and biological applications (Rasheed et al., 2019).

8. Early Corrosion Detection

In smart coatings for steel, a derivative of this compound has been used as a "turn-on" fluorescence indicator for early corrosion detection, demonstrating its potential in industrial and infrastructure maintenance (Augustyniak et al., 2009).

Propriétés

IUPAC Name |

2-amino-3',6'-dihydroxyspiro[isoindole-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c21-22-19(25)13-3-1-2-4-14(13)20(22)15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)20/h1-10,23-24H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYVTSCIBXXQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)

![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)

![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B2550067.png)